molecular formula C13H9FO2 B1335878 2-(2-fluorophenyl)benzoic Acid CAS No. 361-92-2

2-(2-fluorophenyl)benzoic Acid

Cat. No. B1335878
CAS RN: 361-92-2
M. Wt: 216.21 g/mol
InChI Key: DGATZLSIKFSWDE-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)benzoic acid is a chemical compound that is part of a broader class of organic compounds known as benzoic acids. These compounds contain a benzoic acid moiety in which the hydrogen atom(s) of the carboxylic acid group is replaced by other substituents. In this case, the substituent is a fluorophenyl group attached at the second position of the benzoic acid ring.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, a method for synthesizing 2-(N-phenylamino)benzoic acids using 2-fluorobenzoic acids as starting materials has been reported . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the molecular structure of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid was investigated using DFT methods, which could provide insights into the electronic structure and stability of this compound . Additionally, the crystal structure of related compounds, such as 2-methoxy-benzoic acid derivatives, has been determined by single-crystal X-ray diffraction, which could help in understanding the solid-state structure of this compound .

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be influenced by substituents on the aromatic ring. For instance, the presence of a fluorine atom can affect the electronic properties of the molecule and its participation in chemical reactions. The study of fluoro-substituted 2-formylphenylboronic acids provides insights into the influence of fluorine substituents on the properties and tautomeric equilibria of these compounds . This information can be useful in predicting the reactivity of this compound in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are determined by their molecular structure. The presence of a fluorine atom can significantly alter these properties, such as acidity and reactivity. The pKa values and tautomeric equilibria of fluoro-substituted benzoic acids have been studied, which can provide valuable information about the acid-base behavior of this compound . Additionally, the use of 2-fluoro-2-phenylacetic acid as a chiral derivatizing agent highlights the potential of fluorinated benzoic acids in stereochemical analysis .

Scientific Research Applications

Fluorescein-Based Fluorescence Probes

2-(2-Fluorophenyl)benzoic acid derivatives have been explored in the design of fluorescein-based fluorescence probes. These derivatives help in understanding the fluorescence properties of fluorescein, which is crucial for biological applications. For example, the relationship between fluorescence properties and the molecular orbital levels of benzoic acid moieties has been studied to guide the design of functional fluorescence probes, particularly for detecting specific biomolecules (Tanaka et al., 2001).

Bacterial Growth Inhibitors

Compounds synthesized from benzoic acids, including derivatives of this compound, have been investigated for their antibacterial properties. They have shown effectiveness in inhibiting bacterial growth, particularly in targeting enzymes involved in bacterial cell-wall biosynthesis (Wang et al., 2016).

Structure-Metabolism Relationships

Studies on substituted benzoic acids, including this compound, provide insights into their metabolism. These studies involve examining molecular properties and monitoring metabolic fates, which is critical in understanding drug metabolism and pharmacokinetics (Ghauri et al., 1992).

Synthesis of New Compounds

This compound is used in the synthesis of new chemical compounds, such as 1,3,4-oxadiazole derivatives, with potential biological activities. These synthesized compounds are characterized and evaluated for various activities, including anti-convulsant and anti-inflammatory properties (Bhat et al., 2016).

Detection and Imaging Applications

Derivatives of this compound are used in developing sensors and probes for detecting specific ions or molecules. For instance, they are employed in designing probes for the ratiometric detection of hydrogen sulfide in biological systems (Goswami et al., 2014).

Antimicrobial Agents and Metabolism Studies

The antimicrobial properties and metabolic pathways of compounds derived from this compound have been examined. These studies contribute to the development of new antimicrobial agents and enhance the understanding of their pharmacological profiles (Komurcu et al., 1995).

Advanced Material Applications

This compound derivatives are utilized in the synthesis of high-performance polymers and materials with specific properties, such as solubility and thermal stability. These materials find applications in various fields, including engineering plastics and optical devices (Xiao et al., 2003).

Safety and Hazards

The safety data sheet for a similar compound, 2-Fluorobenzoic acid, suggests that it is an irritant . It’s important to avoid dust formation, breathing vapors, mist, or gas, and to use personal protective equipment .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(2-fluorophenyl)benzoic Acid are not fully understood. It is known that benzoic acids are the building blocks of most of the phenolic compounds in foods . The biosynthesis of hydroxybenzoic acids, hydroxycinnamic acids, its aldehydes, alcohols, and esters, coumarins, phenylethanoids, flavonoids, anthocyanidins, proanthocyanidins, tannins, lignans, and glycosides are presented . The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds .

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that benzoic acid can improve the performance and nutrient digestibility, inhibit pathogenic microorganisms, and maintain the balance of microflora .

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. It is known that benzoic acid is involved in the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that benzoic acid is relatively stable and readily prepared .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-documented. It is known that benzoic acid can improve the performance of young pigs through promoting nutrient digestion, improving jejunal antioxidant capacity, and maintaining the jejunal morphology .

Metabolic Pathways

The metabolic pathways of this compound are not well-understood. It is known that benzoic acids are involved in the biosynthesis of phenolic compounds in foods .

Subcellular Localization

The subcellular localization of this compound is not well-understood. It is known that protein subcellular localization refers to the spatial distribution of different proteins inside a cell .

properties

IUPAC Name

2-(2-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-8-4-3-6-10(12)9-5-1-2-7-11(9)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGATZLSIKFSWDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408435
Record name 2'-Fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

361-92-2
Record name 2'-Fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Fluorobiphenyl-2-carboxylic acid
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